3-Methylflavone-8-carboxylic Acid-d5
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Overview
Description
3-Methylflavone-8-carboxylic Acid-d5: is a deuterated form of 3-Methylflavone-8-carboxylic acid, which is a flavonoid derivative. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical techniques such as mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylflavone-8-carboxylic Acid-d5 typically starts with 3-Methylflavone. The initial step involves the reaction of 3-Methylflavone with bromoacetic acid to form 3-Methylflavane-8-hydroxyacetic acid. This intermediate is then subjected to an esterification reaction to yield the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylflavone-8-carboxylic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in isopropanol with a palladium-carbon catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-Methylflavone-8-carboxylic Acid-d5 is used as a reference standard in mass spectrometry due to its stable isotope labeling. It helps in the accurate quantification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies .
Medicine: In the medical field, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of potential therapeutic agents .
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Methylflavone-8-carboxylic Acid-d5 involves its interaction with various molecular targets. It is known to inhibit luciferase activity, which is an indicator of RNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
- 3-Methylflavone-8-carboxylic acid
- Flavoxate
- Lumefantrine
Comparison: Compared to its non-deuterated counterpart, 3-Methylflavone-8-carboxylic Acid-d5 offers enhanced stability and precision in analytical applications. Its deuterium labeling makes it particularly useful in mass spectrometry, where it provides more accurate results due to reduced background noise .
Properties
IUPAC Name |
3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-QRKCWBMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676032 |
Source
|
Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189883-79-1 |
Source
|
Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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